molecular formula C16H14Cl2N4O2S B10901931 N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10901931
M. Wt: 397.3 g/mol
InChI Key: LVWQPKADYZKSMP-DNTJNYDQSA-N
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Description

N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenoxy group, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl alcohol.

    Furan Ring Introduction: The alcohol is then reacted with furfural in the presence of an acid catalyst to form the furan derivative.

    Triazole Formation: The furan derivative is then subjected to a cyclization reaction with thiosemicarbazide to form the triazole ring.

    Final Condensation: The final step involves the condensation of the triazole derivative with an appropriate aldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the triazole ring, in particular, suggests possible applications as an antimicrobial or antifungal agent.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The dichlorophenoxy group is known for its herbicidal activity, and similar compounds have been explored for their anticancer and anti-inflammatory effects.

Industry

In industry, the compound could be used in the development of new agrochemicals or pharmaceuticals. Its complex structure allows for the fine-tuning of its properties to meet specific needs.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE would depend on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring, for example, is known to bind to metal ions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(PHENYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

The uniqueness of N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenoxy and triazole moieties allows for a wide range of interactions and applications that similar compounds may not possess.

Properties

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

(E)-1-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H14Cl2N4O2S/c1-2-25-16-21-19-10-22(16)20-8-12-4-5-13(24-12)9-23-15-6-3-11(17)7-14(15)18/h3-8,10H,2,9H2,1H3/b20-8+

InChI Key

LVWQPKADYZKSMP-DNTJNYDQSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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